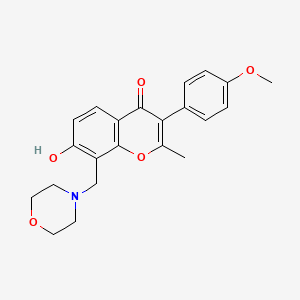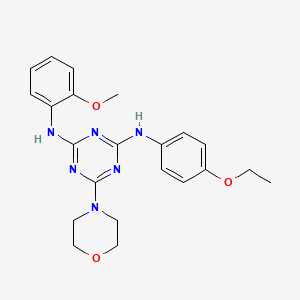
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a derivative of 1,3,5-triazine, which is a heterocyclic compound with three nitrogen atoms and three carbon atoms in a six-membered ring. The molecule also contains morpholino, ethoxyphenyl, and methoxyphenyl groups attached to the triazine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 1,3,5-triazine core, followed by the attachment of the morpholino, ethoxyphenyl, and methoxyphenyl groups. The exact synthetic route would depend on the specific reactivity and compatibility of these groups.Molecular Structure Analysis
The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the triazine ring might undergo reactions with nucleophiles or electrophiles, and the ether groups (ethoxy and methoxy) might be susceptible to cleavage under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, could be determined using standard laboratory techniques. Computational methods could also be used to predict some of these properties.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
This compound is part of a broader class of 1,2,4-triazole derivatives synthesized for antimicrobial activities. For example, Bektaş et al. (2007) explored the synthesis of novel triazole derivatives, including morpholine and methyl piperazine as amine components, showing good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2007).
Biological Activity of Pyrimidine Derivatives
Gorle et al. (2016) prepared a series of pyrimidine-2,4-diamine derivatives, highlighting their significant larvicidal activity against third instar larvae. This study underscores the compound's potential in contributing to pest control strategies (Gorle et al., 2016).
Cytotoxicity in Cancer Cells
Jin et al. (2018) synthesized morpholine- and bis(2-methoxyethyl)amine-substituted triazine derivatives, demonstrating their ability to accumulate in B16 melanoma cells and exhibit higher cytotoxicity than p-boronophenylalanine. This highlights the compound's relevance in cancer research and potential therapeutic applications (Jin et al., 2018).
Applications in Organic Light Emitting Diodes (OLEDs)
Matsushima et al. (2010) studied triazine compounds, including derivatives similar to the subject compound, for their electron-transport layer (ETL) properties in OLEDs. They demonstrated improved driving voltages, power conversion efficiencies, and operational stability of OLEDs, suggesting its utility in electronic device manufacturing (Matsushima et al., 2010).
Crystal Structure and Chemical Properties
Fridman et al. (2003) described the crystal structure of 2,4-dimethoxy-1,3,5-triazine derivatives, elucidating the conformations and interactions that might inform the chemical and physical properties of similar compounds (Fridman et al., 2003).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would involve assessing its toxicity, flammability, and environmental impact.
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This might include optimizing its synthesis, studying its behavior under various conditions, and testing its activity against different biological targets.
Please note that this is a general analysis and the specifics might vary depending on the exact structure and properties of the compound. For a detailed analysis, it would be necessary to conduct laboratory experiments or consult the scientific literature. If this compound is novel, it might be necessary to first synthesize it and then conduct these analyses. Always remember to follow appropriate safety procedures when handling chemicals.
Propriétés
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-3-31-17-10-8-16(9-11-17)23-20-25-21(24-18-6-4-5-7-19(18)29-2)27-22(26-20)28-12-14-30-15-13-28/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFVXLPTGUTBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

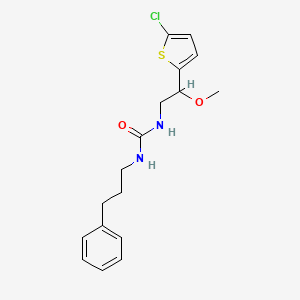
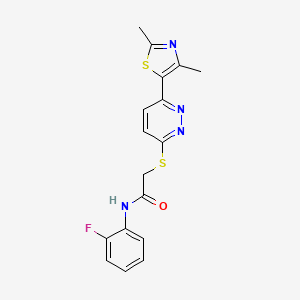
![4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2985145.png)
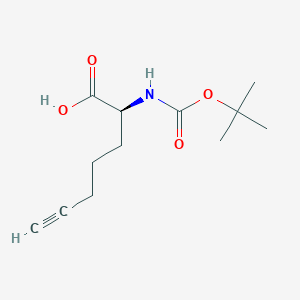
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2985149.png)
![2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2985151.png)
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2985152.png)
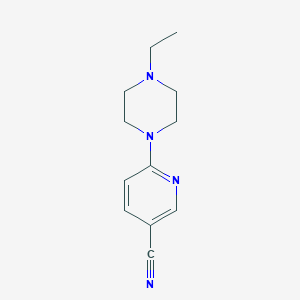
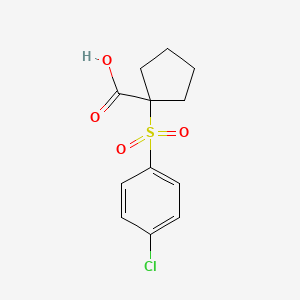

![N-(2,6-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2985159.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2985160.png)
![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985162.png)
